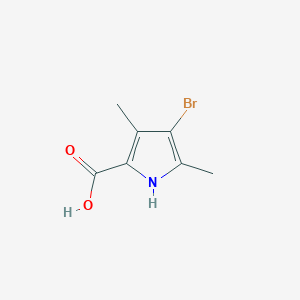

4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

Description

BenchChem offers high-quality 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-3-5(8)4(2)9-6(3)7(10)11/h9H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAEVZKQRENIKEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1Br)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

solubility of brominated dimethylpyrrole carboxylic acids in DMSO vs methanol

This guide serves as a technical reference for the solubility behavior, handling, and experimental optimization of brominated dimethylpyrrole carboxylic acids (e.g., 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid). It is designed for application scientists and medicinal chemists requiring precise control over solvent systems.

Executive Summary: The Solvation Paradox

Brominated dimethylpyrrole carboxylic acids represent a unique challenge in solution chemistry. While the pyrrole core is electron-rich and capable of hydrogen bonding, the addition of a bromine atom (lipophilic, heavy halogen) and a carboxylic acid moiety (hydrophilic, ionizable) creates conflicting solubility vectors.

-

DMSO (Dimethyl Sulfoxide) acts as the Thermodynamic Sink , offering the highest solubility (typically >10 mM) by disrupting strong intermolecular hydrogen dimerizations of the carboxylic acid groups. It is the gold standard for stock solutions.

-

Methanol (MeOH) acts as the Kinetic Solvent , offering moderate solubility and ease of removal, but carries a latent chemical risk: spontaneous methyl esterification under acidic conditions or prolonged storage.

Key Insight: For biological assays and long-term storage, DMSO is non-negotiable. For synthetic transfers and recrystallization, Methanol is superior only if exposure time is minimized to prevent solvolysis.

Molecular Architecture & Solubility Physics

To understand the solubility difference, we must analyze the crystal lattice energy versus the solvation energy of the target molecule.

Structural Drivers

-

Pyrrole NH Donor: The pyrrole nitrogen is a hydrogen bond donor.

-

Carboxylic Acid: Exists as a stable, hydrogen-bonded dimer in the solid state. Breaking this dimer is the primary energy barrier to dissolution.

-

Bromine Substituent: Increases molecular weight and London dispersion forces, significantly raising the lattice energy compared to non-halogenated pyrroles. This makes the compound "harder" to dissolve, requiring a solvent with high dielectric strength.

Solvent Interaction Mechanisms

| Feature | DMSO (Dipolar Aprotic) | Methanol (Polar Protic) |

| Dielectric Constant ( | ~47 (High) | ~33 (Moderate) |

| Mechanism | Strong dipole interaction with the acidic proton; effectively "caps" the COOH and NH groups, preventing re-dimerization. | Solvates via H-bond networking. Methanol acts as both donor and acceptor but competes with the solute's internal H-bonds. |

| Solubility Outcome | High Solubility. Can achieve 10–50 mM concentrations. | Moderate Solubility. Often requires heating; precipitates upon cooling. |

| Chemical Risk | Oxidation (rare under ambient conditions). | Esterification. The COOH group can convert to COOMe in the presence of trace acid. |

Comparative Solvent Analysis

The following data summarizes the operational parameters for 4-bromo-3,5-dimethylpyrrole-2-carboxylic acid and its analogs (e.g., 4,5-dibromo variants).

Quantitative Solubility Estimates

| Parameter | DMSO | Methanol | Water (Reference) |

| Saturation Limit (25°C) | ~10–25 mg/mL | ~1–5 mg/mL | < 0.1 mg/mL |

| Dissolution Rate | Slow (Viscous diffusion) | Fast (Low viscosity) | Negligible |

| Boiling Point | 189°C (Hard to remove) | 64.7°C (Easy to remove) | 100°C |

| Freezing Point | 19°C (Freezes in cold storage) | -97°C (Liquid in freezer) | 0°C |

| Primary Use Case | HTS Library Stocks, Cryopreservation | HPLC Mobile Phase, Recrystallization | Buffers (precipitation risk) |

Critical Note: While DMSO offers superior solubility, it is hygroscopic. Water uptake by DMSO significantly reduces its solvating power for these hydrophobic brominated compounds, leading to "crash-out" events over time.

Visualizing the Decision Process

Diagram 1: Solvent Selection Logic

This decision tree guides the researcher on when to employ DMSO versus Methanol based on the downstream application.

Caption: Decision matrix for solvent selection balancing solubility limits against chemical stability risks.

Experimental Protocol: Thermodynamic Solubility Determination

Do not rely on visual estimation. For drug development, thermodynamic equilibrium solubility must be determined using the Shake-Flask Method with HPLC quantification.

Protocol Steps

-

Preparation of Supersaturated Solution:

-

Weigh ~5 mg of the brominated pyrrole carboxylic acid into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of the solvent (DMSO or Methanol).

-

Note: The mixture should be a suspension (solid must be visible). If it dissolves completely, add more solid.

-

-

Equilibration:

-

Agitate at 25°C for 24 hours at 500 rpm.

-

Why? This ensures the breakdown of the crystal lattice and establishment of equilibrium.

-

-

Phase Separation:

-

Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solids.

-

Critical: If using DMSO, ensure the centrifuge is not cooled below 20°C to prevent solvent freezing.

-

-

Quantification (HPLC-UV):

-

Carefully remove the supernatant.

-

Dilute the supernatant 100-fold into Acetonitrile (NOT water, to avoid precipitation).

-

Inject onto a C18 column.

-

Calculate concentration against a standard curve.

-

Diagram 2: Experimental Workflow

Caption: Standardized Shake-Flask protocol for determining thermodynamic solubility limits.

Authoritative References

-

PubChem. (n.d.). 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin. ResearchGate. Retrieved from [Link]

-

Li, X., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Omega. Retrieved from [Link][1]

Sources

An In-depth Technical Guide to the Distinctions Between 4-Bromo and 5-Bromo Dimethylpyrrole Derivatives for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of the pivotal differences between 4-bromo and 5-bromo substituted dimethylpyrrole derivatives. In the realm of heterocyclic chemistry and drug discovery, the precise placement of a halogen substituent on a pyrrole core can dramatically influence the molecule's synthetic accessibility, reactivity, and ultimately its biological activity. This document is structured to offer not just a comparative overview, but also actionable, field-proven insights into the practical implications of this isomeric distinction. We will delve into the nuanced interplay of electronic and steric effects that govern the behavior of these valuable synthetic intermediates.

Fundamental Principles: The Impact of Bromine Position on the Pyrrole Scaffold

The pyrrole ring is an electron-rich aromatic heterocycle. The position of an electron-withdrawing substituent like bromine significantly alters the electron density distribution within the ring, thereby dictating its reactivity towards electrophilic and nucleophilic reagents, as well as its propensity to engage in transition metal-catalyzed cross-coupling reactions.

Electronic Effects:

-

5-Bromo (α-Bromo) Derivatives: The bromine atom at the 5-position (alpha to the nitrogen) exerts a strong -I (inductive) effect and a weaker +M (mesomeric) effect. The inductive effect deactivates the entire ring towards electrophilic substitution, but the lone pairs on the bromine can participate in resonance, slightly mitigating this deactivation. The C-Br bond at the α-position is generally more polarized and susceptible to oxidative addition in cross-coupling reactions.

-

4-Bromo (β-Bromo) Derivatives: When bromine is at the 4-position (beta to the nitrogen), its inductive effect is still significant, but its mesomeric effect on the key reactive positions (the other β-position and the α-positions) is less pronounced compared to the 5-bromo isomer. This can lead to different regioselectivity in subsequent reactions.

Steric Effects:

The position of the bromine atom also imparts distinct steric hindrance around the pyrrole core. A bromine atom at the 5-position can sterically shield the adjacent N-H group and the 4-position. Conversely, a 4-bromo substituent will primarily hinder reactions at the adjacent 3- and 5-positions. This steric influence is a critical factor in both the synthesis of these derivatives and their subsequent functionalization.[1][2]

Synthesis and Regioselectivity of Bromination

The preparation of regiochemically pure 4-bromo and 5-bromo dimethylpyrrole derivatives is a crucial first step for their use in further synthetic applications. The substitution pattern of the starting dimethylpyrrole (i.e., 2,3-dimethylpyrrole vs. 2,5-dimethylpyrrole) dictates the possible isomers and the strategies for their selective synthesis.

Bromination of 2,3-Dimethylpyrrole

For a 2,3-dimethylpyrrole scaffold, two possible monobrominated products exist: 4-bromo-2,3-dimethylpyrrole and 5-bromo-2,3-dimethylpyrrole.

-

Formation of 5-Bromo-2,3-dimethylpyrrole: Electrophilic bromination of 2,3-dimethylpyrrole is expected to preferentially occur at the more activated and sterically accessible 5-position (an α-position). Reagents like N-bromosuccinimide (NBS) in a non-polar solvent are typically employed.

-

Formation of 4-Bromo-2,3-dimethylpyrrole: Achieving selective bromination at the 4-position (a β-position) is more challenging due to the higher reactivity of the α-position. This often requires the use of protecting groups on the nitrogen, which can direct the bromination to the β-position, or the use of specific brominating agents under carefully controlled conditions.[3][4]

Bromination of 2,5-Dimethylpyrrole

In the case of 2,5-dimethylpyrrole, the two remaining positions (3 and 4) are β-positions and are electronically equivalent. Therefore, monobromination will yield a single product: 3-bromo-2,5-dimethylpyrrole . For the purpose of this guide, we will consider this as a "β-bromo" isomer, analogous to a 4-bromo derivative in terms of its position relative to the nitrogen and methyl groups. Dibromination would lead to 3,4-dibromo-2,5-dimethylpyrrole.

Experimental Protocol: Synthesis of 3-Bromo-2,5-dimethyl-1H-pyrrole

This protocol describes a general method for the monobromination of 2,5-dimethylpyrrole.

Materials:

-

2,5-Dimethylpyrrole

-

N-Bromosuccinimide (NBS)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Dissolve 2,5-dimethylpyrrole (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (1.0 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-bromo-2,5-dimethyl-1H-pyrrole.

Comparative Reactivity in Cross-Coupling Reactions

One of the most significant applications of brominated pyrroles is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The position of the bromine atom has a profound impact on the reaction's success and efficiency.

Suzuki-Miyaura Coupling: A Comparative Overview

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst and a base.

-

5-Bromo (α-Bromo) Derivatives: The C-Br bond at the α-position is generally more reactive towards the oxidative addition step in the catalytic cycle of the Suzuki-Miyaura reaction. This often leads to faster reaction rates and higher yields compared to their β-bromo counterparts. However, a competing side reaction, protodebromination (loss of bromine), can be more prevalent with α-bromo isomers, especially if the pyrrole nitrogen is unprotected.[5]

-

4-Bromo (β-Bromo) Derivatives: The C-Br bond at the β-position is typically less reactive in oxidative addition. Consequently, these isomers may require more forcing reaction conditions (higher temperatures, stronger bases, or more active catalyst systems) to achieve comparable yields to the α-bromo isomers. The advantage is that they are often less prone to protodebromination.

The choice of catalyst, ligand, and base is critical for a successful Suzuki-Miyaura coupling of bromopyrroles.[6][7]

Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling

| Feature | 5-Bromo-2,3-dimethylpyrrole (α-Bromo) | 4-Bromo-2,3-dimethylpyrrole (β-Bromo) |

| Reactivity | Generally higher | Generally lower |

| Reaction Conditions | Milder conditions often suffice | May require more forcing conditions |

| Side Reactions | More prone to protodebromination | Less prone to protodebromination |

| Catalyst Choice | Standard Pd catalysts (e.g., Pd(PPh₃)₄) | May require more active catalysts/ligands |

Experimental Protocol: Suzuki-Miyaura Coupling of a Bromodimethylpyrrole Derivative

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromodimethylpyrrole with an arylboronic acid.

Materials:

-

Bromodimethylpyrrole derivative (4-bromo or 5-bromo) (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄) (0.05 eq)

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water or DME/water mixture)

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

To a Schlenk flask, add the bromodimethylpyrrole derivative, arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Spectroscopic Characterization

The isomeric 4-bromo and 5-bromo dimethylpyrrole derivatives can be readily distinguished by their spectroscopic data, particularly their ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy:

-

The chemical shift of the pyrrolic protons is influenced by the position of the bromine atom. The proton at the α-position typically resonates at a lower field (higher ppm) than the proton at the β-position.

-

In 5-bromo-2,3-dimethylpyrrole, the remaining proton is at the 4-position (a β-proton), and its chemical shift will be characteristic.

-

In 4-bromo-2,3-dimethylpyrrole, there are two remaining protons at the α-positions (at C5) and their chemical shifts will be indicative of their environment.

¹³C NMR Spectroscopy:

-

The carbon atom directly attached to the bromine will show a characteristic chemical shift, typically at a higher field (lower ppm) compared to the other pyrrole carbons due to the heavy atom effect of bromine.

-

The chemical shifts of the other carbon atoms in the pyrrole ring will also be affected by the position of the bromine, providing a clear fingerprint for each isomer.

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for Brominated Dimethylpyrroles (Illustrative)

| Compound | Pyrrole H-4 | Pyrrole H-5 |

| 5-Bromo-2,3-dimethylpyrrole | ~6.0-6.2 | - |

| 4-Bromo-2,3-dimethylpyrrole | - | ~6.5-6.7 |

Note: These are approximate values and can vary depending on the solvent and other substituents.

Visualization of Key Concepts

Diagram 1: Regioselectivity in the Bromination of 2,3-Dimethylpyrrole

Caption: Comparative reactivity of bromo-dimethylpyrrole isomers in Suzuki-Miyaura coupling.

Conclusion and Future Outlook

The distinction between 4-bromo and 5-bromo dimethylpyrrole derivatives is far from trivial. The position of the bromine atom fundamentally dictates the synthetic strategy required for their preparation and their subsequent chemical behavior, particularly in widely used cross-coupling reactions. 5-Bromo isomers are generally more reactive but can be prone to side reactions, while 4-bromo isomers are more stable but may require more vigorous conditions for functionalization.

For researchers in drug development, a thorough understanding of these differences is paramount. The choice of isomer can impact not only the efficiency of a synthetic route but also the biological profile of the final compound. As the demand for novel heterocyclic scaffolds continues to grow, the ability to selectively synthesize and functionalize specific isomers of brominated pyrroles will remain a key enabling technology in the pursuit of new therapeutic agents. Future research will likely focus on the development of even more selective and efficient catalytic systems for the functionalization of these valuable building blocks.

References

-

Kingsbury, C. L., et al. (2023). Structure of (R,R)-4-bromo-2-{4-[4-bromo-1-(4-toluenesulfonyl)-1H-pyrrol-2-yl]-1,3-dinitrobutan-2-yl}-1-(4-toluenesulfonyl)-1H-pyrrole, another ostensible by-product in the synthesis of geminal-dimethyl hydrodipyrrins. IUCrData, 8(8). [Link]

-

Lv, K., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 21(11), 1486. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]

-

Morales, F., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Catalysts, 13(3), 609. [Link]

-

Wang, Z., et al. (2024). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. Organic & Biomolecular Chemistry. [Link]

-

Bray, B. L., et al. (1990). N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. Organic Syntheses, 69, 226. [Link]

-

Mishra, S., et al. (2016). Selective bromination of 2,5-bis(2-thienyl)pyrroles and solid-state polymerization through the β-carbon of pyrrole. RSC Advances, 6(82), 78471-78477. [Link]

- Google Patents. (n.d.). CN102584668A - Method for preparing 2,3-dibromo-5-benzoyl pyrrole.

-

Arrigoni, A., et al. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Polymers, 16(4), 498. [Link]

-

Dau Xuan, D. (2020). Recent Progress in the Synthesis of Pyrroles. Current Organic Chemistry, 24(6), 618-641. [Link]

-

Morales, F., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. [Link]

-

Liu, C., et al. (2014). Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. Journal of Chemical Research, 38(10), 593-596. [Link]

-

ResearchGate. (n.d.). Synthesis of new 2, 5-dimethyl pyrrole derivatives and their application in unblended cigarette. [Link]

-

CiteDrive. (n.d.). An Overview of the Synthesis of 3,4-Dimethyl-1H-Pyrrole and its Potential Applications. [Link]

-

Busico, V., et al. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Catalysts, 13(5), 819. [Link]

-

ResearchGate. (n.d.). (PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. [Link]

-

Arcadi, A., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(8), 6645-6658. [Link]

-

ResearchGate. (n.d.). Comprehensive Analysis of 2,5-Dimethyl-1-(Naphthalen-1-yl)-1H-Pyrrole: X-ray Crystal Structure, Spectral, Computational, Molecular Properties, Docking Studies, Molecular Dynamics, and MMPBSA | Request PDF. [Link]

-

Movassaghi, M., & Schmidt, M. A. (2007). Regioselective synthesis of 2,3,4- or 2,3,5-trisubstituted pyrroles via [8][8]or [8][9]rearrangements of O-vinyl oximes. Organic letters, 9(10), 1887–1890. [Link]

-

ResearchGate. (n.d.). Selective bromination of 2,5-bis(2-thienyl)pyrroles and solid-state polymerization through the b-carbon of pyrrole | Request PDF. [Link]

-

Beijing Institute of Technology. (2014). Selective bromination of pyrrole derivatives, carbazole and aromatic amines with DMSO/HBr under mild conditions. [Link]

-

ChemRxiv. (2023). Computational Insights into the Thermophysical, Conformational and Electronic Properties of Diketopyrrolopyrrole and Isoindigo Based Semiconducting Polymers. [Link]

-

PubChem. (n.d.). 4-Bromo-1H-pyrrolo[2,3-b]pyridine. [Link]

-

ResearchGate. (n.d.). Spectroscopic data for the compounds 4a, 4b, 5a, and 5b. [Link]

-

TopSCHOLAR®, Western Kentucky University. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. [Link]

-

ResearchGate. (n.d.). Structural, spectroscopic, vibrational and nonlinear optical analysis of 2,3-dibromo-3-4-(chlorophenyl)-1-(2-hydroxyphenyl) propan-1-one and brominated chalcones: a comprehensive computational approach. [Link]

-

APS Meeting Archive. (2025). Computational Study of Growth, Morphology and Electronic Properties of Two-Dimensional Materials for Energy and Electronics Applications. [Link]

-

Purdue University. (n.d.). Kenttämaa Labs: Computational Research. [Link]

-

ResearchGate. (n.d.). Reactivity of pyrrole pigments. Part 5: Electrophilic substitution-Nitration and bromination-Of some pyrromethenones and 5-arylmethylene-3,4-dimethyl-3-pyrrolin-2-ones. [Link]

-

PubMed. (2020). Iterative Suzuki-Miyaura Cross-coupling/Bromo-desilylation Reaction Sequences for the Assembly of Chemically Well-defined, Acyclic Oligopyrrole/Benzenoid Hybrids Embodying Mixed Modes of Connectivity. [Link]

-

Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]

-

National Center for Biotechnology Information. (n.d.). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. [Link]

-

Quora. (2023). Which one is consistent with the IUPAC Nomenclature, 2-bromo-4,4-dimethylpentane or 4-bromo-2,2-dimethylpentane?. [Link]

-

RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Selective bromination of pyrrole derivatives, carbazole and aromatic amines with DMSO/HBr under mild conditions - Beijing Institute of Technology [pure.bit.edu.cn]

- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. Pyrrole synthesis [organic-chemistry.org]

- 9. journals.iucr.org [journals.iucr.org]

4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid safety data sheet (SDS)

Executive Summary

4-Bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid (CAS: 27746-02-7) is a halogenated pyrrole derivative serving as a critical building block in the synthesis of porphyrins, dipyrromethenes (BODIPY dyes), and kinase inhibitors. Its structural integrity is defined by the labile carboxylic acid moiety at the C2 position, which renders it susceptible to spontaneous decarboxylation under acidic or thermal stress—a property that is both a synthetic utility and a storage hazard. This guide synthesizes safety data with practical handling protocols to ensure experimental reproducibility and personnel safety.

Chemical Identity & Physicochemical Profiling[1][2][3]

This compound exhibits significant intermolecular hydrogen bonding typical of pyrrole-2-carboxylic acids, resulting in a crystalline solid that requires specific storage conditions to prevent degradation (decarboxylation/oxidation).

| Property | Specification |

| Chemical Name | 4-Bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid |

| CAS Number | 27746-02-7 |

| Molecular Formula | C₇H₈BrNO₂ |

| Molecular Weight | 218.05 g/mol |

| Appearance | Off-white to light yellow crystalline solid |

| Melting Point | 168–170 °C (dec.) [Note: Decomposition often accompanies melting due to decarboxylation] |

| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in water; Insoluble in non-polar alkanes. |

| pKa (Calc.) | ~4.5 (Carboxylic acid), ~16.5 (Pyrrole NH) |

Hazard Assessment & Risk Mitigation Strategy

As a halogenated heteroaromatic acid, the primary risks involve tissue irritation and respiratory sensitization. However, the hidden risk lies in its thermal instability.

GHS Classification (29 CFR 1910.1200 / EU CLP)

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)

Risk Management Workflow

The following diagram outlines the decision logic for handling this compound, emphasizing the prevention of thermal runaway or unintended decarboxylation.

Figure 1: Decision matrix for assessing compound integrity and selecting appropriate handling controls.

Handling, Storage & Stability Protocols

Expert Insight: The bromine atom at position 4 withdraws electron density, slightly increasing the acidity of the NH proton compared to non-halogenated alkyl pyrroles. However, the electron-rich nature of the pyrrole ring makes it susceptible to photo-oxidation.

Storage Protocol (The "Cold-Dark-Dry" Rule)

-

Temperature: Store at 2–8 °C . Long-term storage at -20 °C is recommended to inhibit slow thermal decarboxylation.

-

Atmosphere: Store under Argon or Nitrogen . The compound is hygroscopic; moisture accelerates acid-catalyzed decomposition.

-

Light: Protect from light. Use amber vials or wrap containers in aluminum foil. UV light can induce homolytic cleavage of the C-Br bond or oxidation of the pyrrole ring.

Stability Indicators

-

Color Change: A shift from pale yellow to pink/brown indicates oxidation or the formation of polypyrroles.

-

Gas Evolution: Pressure buildup in the vial suggests decarboxylation (

release).

Synthetic Utility & Application Workflows

This compound is rarely the final product; it is a transient intermediate. Its primary utility lies in two pathways: Decarboxylative Functionalization and Amide Coupling .

A. Decarboxylation to -Free Pyrroles

The carboxylic acid group blocks the

Experimental Protocol: Thermal Decarboxylation

-

Reagents: 4-Bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, Ethanolamine (or heat/vacuum).

-

Procedure:

-

Dissolve the acid in ethanolamine (solvent and base).

-

Heat to 160–170 °C under Argon.

-

Monitor

evolution.[1] -

Pour into ice water to precipitate the decarboxylated pyrrole.

-

Note: The product, 3-bromo-2,4-dimethylpyrrole, is unstable in air and must be used immediately or stored at -80 °C.

-

B. Amide Coupling (Kinase Inhibitor Scaffolds)

The carboxylic acid can be coupled with amines to form biologically active carboxamides.

Figure 2: Synthetic workflow from precursor to bioactive scaffold, highlighting the target acid's role as a divergent intermediate.

Emergency Response & Waste Management

First Aid Measures

-

Inhalation: Move to fresh air immediately. If wheezing occurs (due to acidic dust), administer oxygen.

-

Skin Contact: Wash with polyethylene glycol 400 (if available) or copious soap and water. Pyrroles can be lipophilic; PEG helps solubilize and remove them.

-

Eye Contact: Rinse for 15 minutes. The acidic nature requires thorough irrigation to prevent corneal damage.

Spill Cleanup[5]

-

Evacuate: Isolate the area if dust is airborne.

-

PPE: Wear nitrile gloves (double gloving recommended), lab coat, and P95/P100 respirator.

-

Neutralization: Absorb with inert material (vermiculite). Do not use strong bases directly on large piles to avoid rapid exothermic decarboxylation.

-

Disposal: Incineration in a chemical combustor equipped with a scrubber (for HBr/NOx).

References

-

Sunshine Pharma. (n.d.). 4-Bromo-1H-pyrrole-2-carboxylic Acid CAS 27746-02-7.[2][3][4][5] Retrieved October 26, 2023, from [Link]

-

Organic Syntheses. (1971). Ethyl Pyrrole-2-carboxylate. Org. Synth. 1971, 51, 100. Retrieved October 26, 2023, from [Link]

Sources

- 1. Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 2. 4-Bromo-1H-pyrrole-2-carboxylic Acid CAS 27746-02-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. Buy 4-bromo-1H-pyrrole-2-carboxylic Acid | 27746-02-7 [smolecule.com]

Methodological & Application

Synthesis of 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid from Knorr Pyrrole Precursors: An Application and Protocol Guide

Abstract

This document provides a comprehensive guide for the synthesis of 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, a key building block in medicinal chemistry and materials science. The described synthetic route leverages the robust and versatile Knorr pyrrole synthesis, followed by regioselective bromination and subsequent hydrolysis. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical advice to ensure successful and reproducible synthesis. The protocols have been designed to be self-validating, with clear explanations for each experimental choice, grounded in established chemical principles.

Introduction: The Significance of Substituted Pyrroles

Pyrrole-based compounds are of immense interest in synthetic and medicinal chemistry due to their prevalence in a wide array of biologically active molecules, including natural products and pharmaceuticals.[1][2] The specific target of this guide, 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, serves as a crucial intermediate for the synthesis of more complex molecules. The bromine atom provides a handle for further functionalization via cross-coupling reactions, while the carboxylic acid and the N-H group offer sites for amidation and other transformations. The methyl groups influence the steric and electronic properties of the pyrrole ring, making this a highly valuable and versatile scaffold.

Synthetic Strategy: A Three-Step Approach

The synthesis of 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is efficiently achieved through a three-step sequence starting from readily available precursors. This strategy is centered around the classic Knorr pyrrole synthesis, a reliable method for constructing the pyrrole ring.[3]

The overall transformation is as follows:

-

Knorr Pyrrole Synthesis: Condensation of an α-amino-ketone with a β-ketoester to form the pyrrole core, in this case, diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate.[3]

-

Regioselective Bromination: Introduction of a bromine atom at the C4 position of the pyrrole ring.[4]

-

Hydrolysis: Conversion of the ester group at the C2 position to a carboxylic acid.[5]

This approach is favored due to its high efficiency, scalability, and the commercial availability of the starting materials.

Mechanistic Insights and Rationale

The Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis is a cornerstone of heterocyclic chemistry. The reaction proceeds via the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group.[3] In our specific case, two equivalents of ethyl acetoacetate are used. One equivalent is converted to ethyl 2-oximinoacetoacetate, which is then reduced in situ with zinc dust to the α-aminoketone.[3][6][7] This aminoketone then reacts with a second equivalent of ethyl acetoacetate. The mechanism involves an initial enamine formation, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[3] The choice of reactants is critical for achieving the desired substitution pattern on the final pyrrole.

Electrophilic Bromination

The pyrrole ring is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic aromatic substitution.[4] Bromination typically occurs at the C2 (α) position.[4] However, with the C2 and C5 positions already substituted, the electrophilic attack is directed to the C3 and C4 positions. We will utilize N-bromosuccinimide (NBS) as the bromine source, as it is a mild and selective brominating agent that can provide monobrominated pyrroles under controlled conditions.[4][8][9]

Saponification: Ester to Carboxylic Acid

The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction carried out under basic conditions, typically using sodium hydroxide or potassium hydroxide, followed by an acidic workup to protonate the carboxylate salt.[5][10] This transformation is generally high-yielding and straightforward.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Ethyl acetoacetate | ReagentPlus®, ≥99% | Sigma-Aldrich |

| Sodium nitrite | ACS reagent, ≥97% | Sigma-Aldrich |

| Zinc dust | <10 µm, ≥98% | Sigma-Aldrich |

| Glacial acetic acid | ACS reagent, ≥99.7% | Fisher Scientific |

| Ethanol (200 proof) | ACS grade | VWR |

| N-Bromosuccinimide (NBS) | 99% | Acros Organics |

| Dichloromethane (DCM) | ACS grade, ≥99.5% | VWR |

| Sodium hydroxide (NaOH) | ACS reagent, ≥97% | Sigma-Aldrich |

| Hydrochloric acid (HCl), conc. | ACS reagent, 37% | Fisher Scientific |

| Diethyl ether | ACS grade, ≥99% | VWR |

| Saturated sodium bicarbonate | Laboratory prepared | - |

| Brine | Laboratory prepared | - |

| Anhydrous sodium sulfate | ACS grade | VWR |

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood.

Step 1: Synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (Knorr Pyrrole Synthesis)

This procedure is adapted from established Knorr synthesis protocols.[3][6][7]

Protocol:

-

Preparation of the Oxime: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve ethyl acetoacetate (2.0 eq) in glacial acetic acid.[3][7]

-

Cool the solution to 0-5 °C in an ice-water bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 10 °C.[3][6][7]

-

After the addition is complete, stir the reaction mixture at room temperature for at least 2 hours.[6]

-

Reduction and Cyclization: In a separate, larger flask, add the second equivalent of ethyl acetoacetate (1.0 eq).

-

To this, add the previously prepared oxime solution and zinc dust (2.5 eq) portion-wise, controlling the rate of addition to maintain the reaction temperature below 40 °C.[3]

-

Once the addition is complete, heat the mixture to 80-90 °C and stir vigorously for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]

-

Work-up and isolation: Cool the reaction mixture to room temperature and pour it over crushed ice with stirring.[6]

-

The crude product will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water.[7]

-

Recrystallize the crude product from ethanol to afford pure diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate as a white to off-white solid.[7]

Step 2: Synthesis of Diethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate

Protocol:

-

In a round-bottom flask protected from light, dissolve diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).[4]

-

Cool the solution to -78 °C using a dry ice/acetone bath.[4]

-

Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes.[4]

-

Allow the reaction mixture to stir at -78 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.[4]

-

Work-up and isolation: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield diethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate.

Step 3: Synthesis of 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

Protocol:

-

In a round-bottom flask, dissolve diethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate (1.0 eq) in a mixture of methanol and a 1 M aqueous solution of sodium hydroxide.[5]

-

Stir the resulting mixture at room temperature for 5 hours or until TLC indicates the complete consumption of the starting ester.[5]

-

Work-up and isolation: Add 1 M HCl until the solution is acidic.[5]

-

Extract the mixture with ethyl acetate.[5]

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.[5]

-

Concentrate the solution under reduced pressure to obtain the final product, 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid. The product can be further purified by recrystallization if necessary.

Workflow Diagram

Caption: Synthetic workflow for 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid.

Expected Results and Characterization

| Step | Product | Expected Yield | Appearance | Characterization Techniques |

| 1 | Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | 57-64%[7] | White to off-white solid[7] | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, Melting Point |

| 2 | Diethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate | 80-90% | White to pale yellow solid | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, Melting Point |

| 3 | 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | >90% | White to beige solid | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, Melting Point |

Successful synthesis will be confirmed by standard analytical techniques. ¹H NMR spectroscopy is particularly useful for monitoring the progress of each step, with characteristic shifts observed for the pyrrole N-H proton, the methyl groups, and the protons of the ethyl ester groups. The disappearance of the C4-H proton signal upon bromination is a key diagnostic indicator. In the final step, the disappearance of the ethyl group signals and the appearance of a broad carboxylic acid proton signal confirm the hydrolysis. Mass spectrometry will confirm the molecular weight of each intermediate and the final product.

Troubleshooting and Optimization

-

Low yield in Knorr Synthesis: Ensure the temperature during the addition of sodium nitrite is carefully controlled.[3][6] The purity of the zinc dust can also affect the reaction efficiency.[7]

-

Incomplete Bromination: Ensure the NBS is fresh and has been stored properly; it can be recrystallized from water if necessary.[4][9] The reaction should be protected from light to prevent radical side reactions. If the reaction stalls, a slight excess of NBS can be added.

-

Difficult Hydrolysis: If the saponification is sluggish, increasing the reaction time or the concentration of the sodium hydroxide solution may be necessary. Ensure complete removal of the organic solvent before acidification to prevent re-esterification.

Conclusion

This guide provides a robust and reproducible methodology for the synthesis of 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently prepare this valuable building block for their synthetic endeavors. The self-validating nature of the described protocols, coupled with the provided troubleshooting advice, aims to empower scientists in their research and development activities.

References

-

Wikipedia. Knorr pyrrole synthesis. [Link]

-

Gilow, H. M., & Burton, D. E. (1981). Bromination and Chlorination of Pyrrole and Some Reactive 1-Substituted Pyrroles. The Journal of Organic Chemistry, 46(11), 2221–2225. [Link]

-

Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

-

Taylor & Francis Online. The Use Of Copper-(II) Bromide and N-Bromosuccinimide in the Bromination of 1-(1-Methyl-1H-pyrrol-2-yl)2-phenylethanone. [Link]

-

YouTube. Knorr Pyrrole Synthesis | Organic Chemistry. [Link]

-

RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link]

-

ResearchGate. (PDF) Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. [Link]

- Books. 4.2.3.3.

-

YouTube. Knorr Pyrrole Synthesis of Knorr's Pyrrole. [Link]

-

Organic Syntheses. 2,4-dimethyl-3,5-dicarbethoxypyrrole. [Link]

-

Karaganda Buketov University. On the Bromination of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: the True Structure of the Halbig's Product | EURASIAN JOURNAL OF CHEMISTRY. [Link]

-

Wikipedia. N-Bromosuccinimide. [Link]

-

ResearchGate. 4.2.3.3. Knorr Synthesis of Diethyl 3,5-Dimethyl-1 H -pyrrole-2,4-dicarboxylate. [Link]

-

Royal Society of Chemistry. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. [Link]

-

NIH. 4-Bromo-1H-pyrrole-2-carboxylic acid. [Link]

-

Dalhousie University. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. [Link]

-

Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]

-

ResearchGate. (PDF) Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. [Link]

-

NIH. Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. [Link]

-

OperaChem. Saponification-Typical procedures. [Link]

-

NIH. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. [Link]

-

PubChem. 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid. [Link]

-

Organic Chemistry Portal. Pyrrole synthesis. [Link]

-

Semantic Scholar. Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. [Link]

-

MDPI. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]

-

Beijing Institute of Technology. Selective bromination of pyrrole derivatives, carbazole and aromatic amines with DMSO/HBr under mild conditions. [Link]

-

ACS Publications. One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence | The Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or saponification. [Link]

Sources

- 1. Pyrrole synthesis [organic-chemistry.org]

- 2. Buy 3-bromo-1H-pyrrole-2-carboxylic acid | 145821-55-2 [smolecule.com]

- 3. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Saponification-Typical procedures - operachem [operachem.com]

- 6. books.rsc.org [books.rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Bromination and Chlorination of Pyrrole and Some Reactive 1-Substituted Pyrroles - Lookchem [lookchem.com]

- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 10. Carboxylic acid synthesis by oxidative cleavages [organic-chemistry.org]

Application Notes & Protocols: A Modular Approach to Sunitinib Analog Synthesis Utilizing Brominated Pyrrole Intermediates

Abstract: Sunitinib is a pivotal multi-targeted receptor tyrosine kinase (RTK) inhibitor widely used in oncology.[1] The development of novel sunitinib analogs is a key strategy for enhancing therapeutic efficacy, improving selectivity, and overcoming drug resistance.[2][3] The pyrrole-carboxamide scaffold is a cornerstone of sunitinib's pharmacophore, making it a prime target for chemical modification.[4][5] This document provides a detailed guide for the synthesis of sunitinib analogs, leveraging the versatility of brominated pyrrole intermediates. We present robust protocols for the preparation of these key building blocks and their subsequent elaboration via palladium-catalyzed cross-coupling reactions, culminating in the final condensation to yield diverse sunitinib analogs. This modular approach offers researchers a flexible and efficient pathway to generate libraries of novel compounds for drug discovery and development.

Introduction: The Rationale for Sunitinib Analog Synthesis

Sunitinib (marketed as Sutent®) functions by inhibiting multiple RTKs, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), thereby disrupting tumor angiogenesis and cell proliferation.[1] While effective, its multi-targeted nature can lead to off-target effects.[3] The synthesis of analogs allows for the systematic modification of the molecule's structure to fine-tune its biological activity. By creating derivatives, researchers aim to:

-

Enhance Potency and Selectivity: Modify interactions with the kinase ATP-binding pocket to increase affinity for specific targets.

-

Improve Pharmacokinetic Properties: Optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Overcome Resistance: Develop compounds that are effective against tumors that have developed resistance to standard sunitinib therapy.

The core structure of sunitinib consists of a 5-fluoroindolin-2-one moiety linked to a substituted pyrrole carboxamide.[6] This guide focuses on the strategic modification of the pyrrole ring, utilizing brominated pyrroles as highly versatile synthetic handles for introducing chemical diversity through modern cross-coupling chemistry.

Overall Synthetic Strategy

The retrosynthetic analysis of sunitinib analogs reveals two primary building blocks: the 5-fluoroindolin-2-one core and a functionalized pyrrole-2-carbaldehyde. Our strategy employs a brominated pyrrole-2-carbaldehyde as a key intermediate, which can be derivatized through various cross-coupling reactions before the final condensation step.

Caption: General retrosynthetic strategy for sunitinib analogs.

Protocol: Synthesis of a Key Intermediate: 5-Bromo-1H-pyrrole-2-carbaldehyde

The synthesis of a stable, functionalized bromopyrrole is the critical first stage. 5-Bromo-1H-pyrrole-2-carbaldehyde is a valuable intermediate, providing a bromine atom at the C5 position for subsequent cross-coupling reactions.[7][8][9] While commercially available, this protocol details its synthesis from pyrrole-2-carbaldehyde.

Rationale: The Vilsmeier-Haack reaction is a standard method for formylating pyrroles.[10] Subsequent bromination at the electron-rich C5 position can be achieved using a mild brominating agent like N-Bromosuccinimide (NBS) to avoid over-bromination and decomposition of the pyrrole ring.[11]

Step 2.1: Vilsmeier-Haack Formylation of Pyrrole

Materials:

-

Pyrrole, freshly distilled (1.0 mole)

-

Dimethylformamide (DMF) (1.1 moles)

-

Phosphorus oxychloride (POCl₃) (1.1 moles)

-

Ethylene dichloride

-

Sodium acetate trihydrate

-

Anhydrous sodium carbonate

-

Standard laboratory glassware, ice bath, heating mantle

Procedure:

-

In a 3-L three-necked flask equipped with a stirrer and dropping funnel, cool 1.1 moles of DMF in an ice bath.

-

Slowly add 1.1 moles of POCl₃ while maintaining the internal temperature between 10–20°C. Stir for 15 minutes after addition is complete to form the Vilsmeier reagent.[10]

-

Cool the mixture again and dilute with 250 mL of ethylene dichloride.

-

Once the temperature is below 5°C, add a solution of 1.0 mole of pyrrole in 250 mL of ethylene dichloride over 1 hour.

-

After addition, remove the ice bath and reflux the mixture for 15 minutes.

-

Cool the mixture to room temperature and cautiously add a solution of 5.5 moles of sodium acetate trihydrate in ~1 L of water.

-

Reflux the resulting mixture for another 15 minutes with vigorous stirring.

-

After cooling, perform a liquid-liquid extraction using ethylene dichloride and ether.

-

Combine the organic layers, wash with saturated sodium carbonate solution, and dry over anhydrous sodium carbonate.[10]

-

Remove the solvents by rotary evaporation and distill the crude product under reduced pressure to yield pyrrole-2-carbaldehyde.

Step 2.2: Bromination of Pyrrole-2-carbaldehyde

Materials:

-

Pyrrole-2-carbaldehyde (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.0 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Standard laboratory glassware, ice bath

Procedure:

-

Dissolve pyrrole-2-carbaldehyde in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Add NBS portion-wise over 30 minutes, ensuring the temperature does not rise above 5°C. The use of NBS is crucial as it provides a controlled source of electrophilic bromine, minimizing side reactions common with liquid bromine.

-

Stir the reaction at 0°C for 2-3 hours, monitoring progress by TLC (Thin Layer Chromatography).

-

Upon completion, quench the reaction by adding cold water.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-bromo-1H-pyrrole-2-carbaldehyde as a solid.

Expected Data:

-

Appearance: Off-white to pale yellow solid.

-

Yield: 70-85%.

-

¹H NMR (CDCl₃, 400 MHz): Signals corresponding to the aldehyde proton (~9.5 ppm), and pyrrole ring protons.

-

MS (ESI+): m/z calculated for C₅H₄BrNO [M+H]⁺ 173.96, found 173.9.

Protocols: Diversification via Palladium-Catalyzed Cross-Coupling

The bromine atom on the pyrrole intermediate is now a launchpad for introducing a wide array of functional groups using palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry due to their reliability and broad substrate scope.[12][13][14]

Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is an exceptionally powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[15][16][17] This allows for the introduction of various aryl or heteroaryl moieties at the C5 position of the pyrrole.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[18]

General Procedure:

-

To an oven-dried Schlenk flask, add 5-bromo-1H-pyrrole-2-carbaldehyde (1.0 eq), the desired arylboronic acid or pinacol ester (1.2 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 eq).

-

Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1) or toluene/ethanol/water.

-

Heat the reaction mixture at 80-100°C for 4-12 hours, monitoring by TLC.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by column chromatography to obtain the 5-aryl-1H-pyrrole-2-carbaldehyde derivative.

Protocol: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a transformation that is traditionally difficult to achieve.[19][20] This reaction is ideal for introducing primary or secondary amines to the pyrrole core, which can be crucial for modulating solubility and target engagement.[21][22]

General Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere, combine 5-bromo-1H-pyrrole-2-carbaldehyde (1.0 eq), the desired amine (1.2 eq), a palladium source such as Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq), and a suitable phosphine ligand like Xantphos or BINAP (0.04 eq).

-

Add a strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 eq). The choice of base is critical and depends on the amine's pKa.

-

Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Heat the reaction mixture at 90-110°C for 6-24 hours until TLC analysis indicates consumption of the starting material.

-

Cool the reaction, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl), and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify via flash column chromatography to isolate the 5-amino-1H-pyrrole-2-carbaldehyde derivative.

Protocol: Final Assembly via Knoevenagel Condensation

The final step in the synthesis is the condensation of the newly synthesized pyrrole-2-carbaldehyde analog with 5-fluoro-2-oxindole. This reaction forms the characteristic exocyclic double bond that links the two heterocyclic systems in sunitinib.[23][24][25]

Rationale: The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group (in this case, the C3 position of the oxindole), catalyzed by a weak base like piperidine or pyrrolidine. The reaction proceeds via a nucleophilic addition followed by dehydration to form the C=C double bond. The Z-isomer is generally the thermodynamically favored product.[25]

General Procedure:

-

In a round-bottom flask, suspend the substituted pyrrole-2-carbaldehyde derivative (1.0 eq) and 5-fluoro-2-oxindole (1.0 eq) in a protic solvent like ethanol or methanol.

-

Add a catalytic amount of a secondary amine base, such as piperidine or pyrrolidine (0.1-0.2 eq).

-

Heat the mixture to reflux (typically 60-80°C) for 4-8 hours. A brightly colored precipitate (usually yellow or orange) of the product should form.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature or in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold ethanol to remove residual reactants and catalyst.

-

Dry the product under vacuum to yield the final sunitinib analog. Further purification can be performed by recrystallization or chromatography if necessary.

Characterization and Data Management

Rigorous characterization is essential to confirm the structure and purity of the newly synthesized analogs.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, including the successful installation of the new substituent and the stereochemistry of the exocyclic double bond.[26][27]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the final compound.[28]

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final analog, which should typically be >95% for biological screening.[29][30][31]

Table 1: Example Data Summary for Synthesized Sunitinib Analogs

| Analog ID | R-Group at Pyrrole C5 | Synthetic Method | Yield (%) | [M+H]⁺ (Observed) | Purity (HPLC %) |

| SUN-A01 | 4-Methoxyphenyl | Suzuki-Miyaura | 65 | 505.2 | >98% |

| SUN-A02 | Morpholino | Buchwald-Hartwig | 58 | 484.3 | >99% |

| SUN-A03 | 3-Pyridyl | Suzuki-Miyaura | 61 | 476.2 | >97% |

| SUN-A04 | N-Piperidinyl | Buchwald-Hartwig | 55 | 482.3 | >98% |

Conclusion

The synthetic framework presented here, centered on the use of brominated pyrrole intermediates, offers a robust and highly modular platform for the creation of diverse sunitinib analogs. By combining classical transformations with modern palladium-catalyzed cross-coupling reactions, researchers can efficiently generate libraries of novel compounds. This strategic approach facilitates the exploration of structure-activity relationships and is a valuable tool in the quest for next-generation kinase inhibitors with superior therapeutic profiles.

References

-

Argyros, O., Karampelas, T., Asvos, X., & Tamvakopoulos, C. (n.d.). Synthetic route of sunitinib analogues and physicochemical properties. ResearchGate. Available at: [Link]

- Bellina, F., & Rossi, R. (2006). Palladium-catalysed cross-coupling and related reactions involving pyrroles. Chemistry – A European Journal, 12(14), 3043-3060.

-

Pinter, A., et al. (2018). Synthesis and characterization of amino acid substituted sunitinib analogues for the treatment of AML. Amino Acids, 50(8), 1075-1091. Available at: [Link]

-

Patel, Z. M., et al. (2024). SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB. Chemistry of Heterocyclic Compounds. Available at: [Link]

- Zeng, D., et al. (2008). Novel synthesis of sunitinib, a tyrosine kinase inhibitor. Journal of Nuclear Medicine, 49(supplement 1), 1243.

-

Bellina, F., & Rossi, R. (2006). Palladium‐Catalysed Cross‐Coupling and Related Reactions Involving Pyrroles. Chemistry – A European Journal, 12(14), 3043-3060. Available at: [Link]

- Bray, B. L., et al. (n.d.). Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents. Canadian Journal of Chemistry.

-

Wang, D., et al. (2011). Palladium-catalyzed oxidative C-H/C-H cross-coupling of indoles and pyrroles with heteroarenes. Angewandte Chemie International Edition, 50(23), 5365-9. Available at: [Link]

-

Caballero, J., et al. (2013). Synthesis, in silico, in vitro, and in vivo investigation of 5-[¹¹C]methoxy-substituted sunitinib, a tyrosine kinase inhibitor of VEGFR-2. European Journal of Medicinal Chemistry, 60, 110-21. Available at: [Link]

- Gryko, D. T., & Jadach, K. (2009). Palladium-Catalyzed 2-Arylation of Pyrroles. The Journal of Organic Chemistry, 74(15), 5629-5632.

- Kumar, A., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. Organic & Biomolecular Chemistry, 16(17), 3241-3250.

-

Chemical Synthesis Database. (n.d.). 5-bromo-4-methyl-1H-pyrrole-2-carbaldehyde. Available at: [Link]

-

LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

-

ResearchGate. (n.d.). Synthetic route 1[32]. Available at: [Link]

- El-Sayed, N. F., et al. (2022). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Journal of the Iranian Chemical Society, 19(12), 5283-5297.

-

ChemRxiv. (n.d.). ¹H and ¹³C NMR Assignment of Sunitinib Malate in Aqueous Media. Cambridge Open Engage. Available at: [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

-

LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. Available at: [Link]

-

Synple Chem. (n.d.). Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. Available at: [Link]

-

SciSpace. (n.d.). 1H and 13C NMR Assignment of Sunitinib Malate in Aqueous Media. Available at: [Link]

- Google Patents. (n.d.). US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt.

-

ResearchGate. (n.d.). (PDF) Application of sunitinib in cancer treatment and analysis of its synthetic route. Available at: [Link]

-

PubChem. (n.d.). 3-Bromo-1H-pyrrole-2-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 5-Bromo-1H-pyrrole-2-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]

- Kumar, D., & Kumar, N. (2020). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Catalysis Science & Technology, 10(13), 4193-4214.

-

Organic Chemistry Portal. (n.d.). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Available at: [Link]

- Lee, S., & Park, S. B. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules, 28(1), 163.

-

YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. The Organic Chemist. Available at: [Link]

-

Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. Available at: [Link]

-

MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Available at: [Link]

- Wolska, K., & Koba, M. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(12), 10331.

- Aslam, S., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Medicinal Chemistry, 14(1), 25-39.

-

MDPI. (n.d.). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Available at: [Link]

- Gilow, H. M., & Burton, D. E. (1981). Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles. The Journal of Organic Chemistry, 46(11), 2221-2225.

-

Semantic Scholar. (n.d.). Development of a quantitative method for sunitinib N-oxide using LC-MS/MS. Available at: [Link]

-

ResearchGate. (n.d.). The chromatograms of sunitinib malate real sample by using different.... Available at: [Link]

-

Veeprho Pharmaceuticals. (n.d.). Sunitinib Impurities and Related Compound. Available at: [Link]

- El-Naggar, M., et al. (2021). Novel 2-indolinone thiazole hybrids as sunitinib analogues: Design, synthesis, and potent VEGFR-2 inhibition with potential anti-renal cancer activity. Bioorganic Chemistry, 106, 104473.

- Posocco, P., et al. (2011). Quantification of sunitinib in human plasma by high-performance liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1034-1040.

-

Preprints.org. (2025). Efficient Synthesis of 6- Arylaminoflavones via Buchwald- Hartwig Amination and Its Anti-Tumor Investigation. Available at: [Link]

- de Wit, D., et al. (2018). Analytical aspects of sunitinib and its geometric isomerism towards therapeutic drug monitoring in clinical routine. Journal of Pharmaceutical and Biomedical Analysis, 160, 200-208.

Sources

- 1. veeprho.com [veeprho.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and characterization of amino acid substituted sunitinib analogues for the treatment of AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]

- 5. researchgate.net [researchgate.net]

- 6. SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 7. 5-Bromo-1H-pyrrole-2-carbaldehyde | C5H4BrNO | CID 14226492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Bromo-1H-pyrrole-2-carbaldehyde | 931-34-0 [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 16. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]

- 17. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. mdpi.com [mdpi.com]

- 22. preprints.org [preprints.org]

- 23. Synthesis, in silico, in vitro, and in vivo investigation of 5-[¹¹C]methoxy-substituted sunitinib, a tyrosine kinase inhibitor of VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. chemrxiv.org [chemrxiv.org]

- 27. scispace.com [scispace.com]

- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 29. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]

- 30. researchgate.net [researchgate.net]

- 31. Quantification of sunitinib in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 32. chemsynthesis.com [chemsynthesis.com]

Troubleshooting & Optimization

stability of 4-bromo-3,5-dimethylpyrrole-2-carboxylic acid in acidic media

Status: Operational Subject: Stability Protocols in Acidic Media Ticket ID: PYR-COOH-STAB-001 Urgency: High (Risk of Irreversible Sample Loss)

Part 1: Critical Alert – The "Decarboxylation Trap"

Executive Summary: Researchers frequently report the sudden decomposition of 4-bromo-3,5-dimethylpyrrole-2-carboxylic acid during acidic workups. The symptom is typically a color change from off-white/pale yellow to a vibrant pink or dark black tar.

Root Cause: Pyrrole-2-carboxylic acids are inherently unstable in acidic media. The presence of electron-donating methyl groups at positions 3 and 5 significantly increases the electron density of the pyrrole ring, making it highly basic. Upon acidification, the ring protonates at the C-2 position (ipso to the carboxylic acid). This disrupts aromaticity and creates a low-energy pathway for the irreversible loss of carbon dioxide (decarboxylation).

The resulting species, 3-bromo-2,4-dimethylpyrrole (an "

Part 2: The Mechanism (Visualized)

To prevent this failure, you must understand the microscopic events triggering it. The diagram below illustrates the acid-catalyzed decarboxylation pathway.

Part 3: Troubleshooting Guide (FAQ)

Q1: I acidified my hydrolysis reaction to pH 1 to ensure full precipitation, but the yield was near zero. Where did it go? A: You likely triggered decarboxylation. At pH 1, the concentration of protons forces the equilibrium toward the C-protonated intermediate (see Figure 1). The "missing" mass was lost as CO₂ gas and the remaining organic material likely polymerized into water-soluble oligomers or adhered to the flask walls as tar. Fix: Never acidify below pH 3–4. The pKa of pyrrole-2-carboxylic acids is typically ~4.[1]4. Precipitation begins well before pH 1.

Q2: My solid product turned pink/red while sitting on the filter paper. Is it pure? A: No. The pink coloration is the hallmark of pyrrole oxidation/polymerization. This indicates that trace acid was left on the solid, or the decarboxylated species is present. Fix: Wash the precipitate thoroughly with ice-cold water until the filtrate is neutral. Dry under vacuum immediately in the dark.

Q3: Can I store this acid in solution (e.g., DMSO or Methanol)? A: Only for short periods and never with acid traces. In solution, the molecule is far more susceptible to thermal decarboxylation than in the solid state. Fix: Store as a dry solid at -20°C. If solution storage is necessary, ensure it is slightly basic (carboxylate form) rather than acidic.

Part 4: Standard Operating Procedure (SOP)

Protocol: Safe Isolation from Alkaline Hydrolysis Use this protocol when converting the ethyl/methyl ester to the free acid.

Reagents:

-

Starting Material: Ethyl 4-bromo-3,5-dimethylpyrrole-2-carboxylate

-

Solvent: Ethanol/Water (1:1)

-

Base: NaOH (4M)

-

Acid: Acetic Acid (Preferred) or dilute HCl (1M)

Workflow Diagram:

Step-by-Step Instructions:

-

Hydrolysis: Dissolve the ester in Ethanol/Water. Add NaOH (3-5 equiv). Reflux until TLC shows consumption of starting material (usually 1-2 hours).

-

Critical Cooling: Place the reaction flask in an ice-water bath. Cool the internal temperature to <5°C .

-

Reason: Low temperature kinetically inhibits the decarboxylation reaction even if transient local acidity occurs.

-

-

Controlled Acidification:

-

Do NOT dump acid in.

-

Use Acetic Acid (safer) or 1M HCl .

-

Add acid dropwise with vigorous stirring.

-

Monitor pH constantly using a probe or paper.

-

STOP addition when pH reaches 3.5 – 4.0 .

-

-

Filtration: The product should precipitate as a white or light tan solid. Filter immediately on a sintered glass funnel.

-

Washing: Wash the cake with ice-cold water (2x) to remove excess acid and salts.

-

Drying: Dry in a vacuum desiccator over P₂O₅ or NaOH pellets (to absorb acid fumes). Avoid oven drying >40°C.

Part 5: Stability Data Summary

| Condition | Stability Rating | Outcome |

| Solid, -20°C, Dark | High | Stable for months. |

| Solid, Room Temp, Light | Moderate | Slow surface oxidation (pinking) over weeks. |

| Solution, Neutral/Basic | Moderate | Stable for hours/days. |

| Solution, Acidic (pH < 2) | Critical Failure | Rapid decarboxylation (< 1 hour). |

| Solution, Acidic + Heat | Catastrophic | Instant decomposition to black tar. |

References

-

Mundle, S. O., et al. (2010). "Hydrolytic Decarboxylation of Carboxylic Acids and the Formation of Protonated Carbonic Acid." Journal of the American Chemical Society, 132(7), 2430–2436.[2]

-

Dunn, G. E., & Lee, G. K. (1968). "Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution." Canadian Journal of Chemistry, 46(18), 3005–3009.

-

PubChem Compound Summary. "4-Bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid."

-

Sigma-Aldrich. "Product Specification: 4-Bromo-1H-pyrrole-2-carboxylic acid (Analogous Stability Data)."

Sources

controlling temperature to avoid polybromination of dimethylpyrroles

<_ _ _>## Technical Support Center: Selective Bromination of Dimethylpyrroles

Introduction

Welcome to the technical support center for synthetic chemists. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical protocols for the selective monobromination of dimethylpyrroles. Due to the high electron density of the pyrrole ring, these substrates are exceptionally reactive towards electrophilic aromatic substitution, which frequently leads to undesired polybromination.[1][2] This guide focuses on the critical role of temperature control, alongside other key reaction parameters, to achieve high selectivity for the desired monobrominated product.

Frequently Asked Questions (FAQs) - Understanding the Core Chemistry

Q1: Why are dimethylpyrroles so susceptible to polybromination?

The pyrrole ring is an electron-rich aromatic heterocycle.[1] The nitrogen atom's lone pair of electrons is delocalized into the π-system, significantly increasing the ring's nucleophilicity and activating it towards electrophilic attack. This high reactivity, which is much greater than that of benzene, makes the initial bromination rapid and exothermic.[2] The introduction of a bromine atom does not sufficiently deactivate the ring to prevent further reaction, leading to the rapid formation of di-, tri-, and even tetra-brominated products if the reaction conditions are not strictly controlled.[1][2][3]

Q2: What is the primary role of temperature in controlling bromination selectivity?

Temperature is arguably the most critical parameter for controlling the selectivity of dimethylpyrrole bromination. The underlying principle is rooted in chemical kinetics.

-